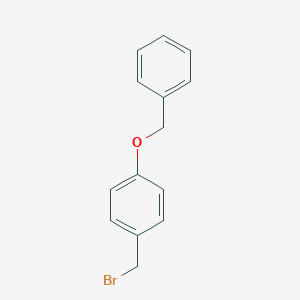

1-(Benzyloxy)-4-(bromomethyl)benzene

Beschreibung

The exact mass of the compound 4-Benzyloxybenzyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(bromomethyl)-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZAFUOYPXXJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440850 | |

| Record name | 4-Benzyloxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5544-60-5 | |

| Record name | 4-Benzyloxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzyloxy)-4-(bromomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(Benzyloxy)-4-(bromomethyl)benzene

This guide provides a comprehensive overview of the core physical and chemical properties of 1-(benzyloxy)-4-(bromomethyl)benzene, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Data

This compound is an organic compound utilized as an intermediate in various synthetic applications.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C14H13BrO | [1][2] |

| Molar Mass | 277.16 g/mol | [1][2][3] |

| Melting Point | 83-85 °C | [1] |

| Boiling Point | 366.0 ± 22.0 °C (Predicted) | [1] |

| Density | 1.361 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | Dark grey to white solid | [1][3] |

| Solubility | Soluble in dichloromethane; practically insoluble in water. | [1] |

| Storage | Inert atmosphere, store in freezer, under -20°C. | [1][4] |

Experimental Protocols

While the provided literature specifies the physical properties of this compound, detailed experimental protocols for their determination are not explicitly described. However, standard laboratory procedures for determining such properties are well-established.

-

Melting Point Determination: The melting point range of a solid compound is typically determined using a melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded to establish the melting point range. The sharpness of the melting point range is also an indicator of purity.

-

Boiling Point Determination: For non-volatile compounds, the boiling point is often predicted using computational models due to the high temperatures required for experimental determination, which can lead to decomposition. For experimental determination, techniques such as distillation under reduced pressure are employed to lower the boiling point to a more accessible temperature range. The observed boiling point is then extrapolated to atmospheric pressure.

-

Solubility Assessment: The solubility of a compound is determined by adding a measured amount of the solute to a known volume of a solvent at a specific temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solute in the saturated solution is then measured, often using spectroscopic or chromatographic techniques, to quantify its solubility.

Logical Relationships: Synthesis Pathway

The synthesis of this compound can be achieved through the reaction of benzyl bromide and p-hydroxybenzyl alcohol, followed by bromination, or via the etherification of 4-(bromomethyl)phenol with benzyl bromide. A common synthetic route involves the reaction of benzyl alcohol with 4-(bromomethyl)benzoyl chloride. A simplified representation of a plausible synthesis pathway is outlined below.

Caption: Synthesis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-(Benzyloxy)-4-(bromomethyl)benzene

Introduction

This compound, also known as 4-(benzyloxy)benzyl bromide, is a versatile bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive benzylic bromide, which is an excellent electrophile for nucleophilic substitution reactions, and a benzyloxy group that can serve as a protecting group for a phenolic hydroxyl. This unique combination makes it a valuable building block for the synthesis of complex molecules and biologically active compounds.[1][2] The benzyloxy pharmacophore, in particular, has been identified as a key moiety in the development of various therapeutic agents, including monoamine oxidase (MAO) inhibitors.[3][4]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These data are crucial for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties

| Property | Value | References |

| Molecular Formula | C₁₄H₁₃BrO | [1][5] |

| Molecular Weight | 277.16 g/mol | [5][6][7] |

| CAS Number | 5544-60-5 | [1][5][6] |

| Appearance | White solid to colorless/pale yellow liquid | [1][6] |

| Purity | Commonly available as ≥95% or ≥97% | [5][6] |

| Boiling Point | 366 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents, practically insoluble in water | [1] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [7] |

Table 2: Spectroscopic and Identification Data

| Parameter | Description | References |

| IUPAC Name | This compound | [6] |

| Synonyms | 4-(Benzyloxy)benzyl bromide, p-Benzyloxybenzyl bromide | |

| SMILES | BrCC1=CC=C(OCC2=CC=CC=C2)C=C1 | [6][8] |

| InChI | InChI=1S/C14H13BrO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,10-11H2 | [1][8] |

| Monoisotopic Mass | 276.015 g/mol | [8] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the benzylic bromination of a suitable precursor, 4-(benzyloxy)toluene. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, is a common and effective method.[2]

Diagram 1: Synthesis Pathway

Caption: Wohl-Ziegler bromination of 4-(benzyloxy)toluene.

Experimental Protocol: Synthesis via Wohl-Ziegler Bromination

This protocol provides a generalized procedure for the synthesis of this compound from 4-(benzyloxy)toluene.

Materials:

-

4-(Benzyloxy)toluene (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.1 equivalents)

-

Azobisisobutyronitrile (AIBN) (0.05 equivalents)

-

Carbon tetrachloride (CCl₄) (anhydrous)

-

Reaction flask, reflux condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(benzyloxy)toluene in anhydrous carbon tetrachloride under an inert atmosphere.

-

Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (NBS) and the radical initiator, AIBN.[2]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material.[2]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.[2]

-

Purification: Wash the filtrate with water and a saturated sodium bicarbonate solution to remove any remaining acidic impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

-

Isolation: Concentrate the organic phase under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography on silica gel.

Chemical Reactivity and Applications

This compound is a valuable intermediate due to its dual reactivity. The bromomethyl group is a potent electrophile, while the benzyloxy group can be cleaved to reveal a phenol.

Role as an Alkylating Agent

The primary application of this compound is as an alkylating agent. The benzylic bromide is susceptible to nucleophilic attack by a wide range of nucleophiles, including alcohols, phenols, amines, and thiols. This reaction is a cornerstone for introducing the protected 4-hydroxybenzyl moiety into target molecules.[2]

Diagram 2: Nucleophilic Substitution Workflow

Caption: Alkylation of a nucleophile using the title compound.

Use in Drug Discovery

The 4-(benzyloxy)benzyl group is a significant structural motif in various biologically active molecules. The benzyloxy group can act as a protecting group for the phenolic hydroxyl, which can be deprotected in a later synthetic step, often via hydrogenolysis. This strategy is frequently employed in the synthesis of natural products and pharmaceutical agents where a free phenol is required for biological activity or further functionalization.[2] The presence of a benzyloxy group has been shown to be important for the activity of certain hMAO-B inhibitors, highlighting its relevance as a key pharmacophore.[4]

Safety and Handling

This compound is an irritant and should be handled with care.[1]

-

Handling: Operate in a well-ventilated fume hood to avoid inhalation of vapors.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[1][6]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from fire, heat sources, and oxidizing agents.[1] For long-term storage, an inert atmosphere and freezing temperatures are recommended.[7]

-

In case of contact: If skin or eye contact occurs, rinse immediately with plenty of water and seek medical attention.[1]

References

- 1. This compound [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound 95% | CAS: 5544-60-5 | AChemBlock [achemblock.com]

- 7. 5544-60-5|this compound|BLD Pharm [bldpharm.com]

- 8. PubChemLite - this compound (C14H13BrO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Structure Elucidation of 1-(Benzyloxy)-4-(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structure elucidation, and reactivity of 1-(benzyloxy)-4-(bromomethyl)benzene. This compound, also known as 4-benzyloxybenzyl bromide, is a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its benzylic bromide functionality makes it an effective alkylating agent, while the benzyloxy group can serve as a protecting group for a phenol.

Physicochemical Properties

This compound is a solid at room temperature.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃BrO | [1][2] |

| Molecular Weight | 277.16 g/mol | [2] |

| CAS Number | 5544-60-5 | [1][2] |

| Appearance | Dark Grey Solid | [1] |

| Melting Point | 83-85 °C | [1] |

| Boiling Point (Predicted) | 366.0 ± 22.0 °C | [1] |

| Density (Predicted) | 1.361 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in Dichloromethane | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the free-radical bromination of the benzylic methyl group of 4-(benzyloxy)toluene. This reaction, often referred to as the Wohl-Ziegler bromination, utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for benzylic bromination.

Materials:

-

4-(Benzyloxy)toluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) (Note: CCl₄ is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Greener solvent alternatives may be considered).

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction flask, reflux condenser, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve 4-(benzyloxy)toluene (1.0 equivalent) in carbon tetrachloride.

-

Addition of Reagents: To the solution, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x volume) and brine (2 x volume).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Structure Elucidation

The structure of the synthesized this compound is confirmed through a combination of spectroscopic techniques. The logical workflow for this process is outlined below.

Predicted Spectroscopic Data

Due to the unavailability of experimentally acquired spectra in the searched literature, the following data is predicted based on the known effects of the functional groups present in the molecule.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.45 - 7.30 | m | 5H | Phenyl group of benzyl |

| ~7.30 | d | 2H | Aromatic protons ortho to -CH₂Br |

| ~6.95 | d | 2H | Aromatic protons ortho to -OCH₂- |

| ~5.10 | s | 2H | -O-CH₂- (benzylic ether) |

| ~4.50 | s | 2H | -CH₂-Br (benzylic bromide) |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C-O (aromatic) |

| ~137 | Quaternary C of benzyl group |

| ~131 | Quaternary C attached to -CH₂Br |

| ~130 | Aromatic CH ortho to -CH₂Br |

| ~129 | Aromatic CH of benzyl group |

| ~128 | Aromatic CH of benzyl group |

| ~127 | Aromatic CH of benzyl group |

| ~115 | Aromatic CH ortho to -OCH₂- |

| ~70 | -O-CH₂- (benzylic ether) |

| ~33 | -CH₂-Br (benzylic bromide) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| 3100 - 3000 | C-H stretch (aromatic) |

| 3000 - 2850 | C-H stretch (aliphatic) |

| 1610, 1510, 1450 | C=C stretch (aromatic ring) |

| 1240 | C-O stretch (aryl ether) |

| 690 - 770 | C-H bend (aromatic) |

| ~600 | C-Br stretch |

Mass Spectrometry (Predicted)

| m/z | Ion |

| 276/278 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 197 | [M - Br]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, base peak) |

Reactivity as an Alkylating Agent

The primary reactivity of this compound stems from the lability of the bromide on the benzylic carbon. This makes the compound an excellent electrophile for nucleophilic substitution reactions. Depending on the nucleophile and reaction conditions, the reaction can proceed through either an Sₙ1 or Sₙ2 mechanism. The benzylic carbocation intermediate in an Sₙ1 pathway is stabilized by resonance with the adjacent benzene ring.

This reactivity allows for the introduction of the 4-(benzyloxy)benzyl group onto a wide range of nucleophiles, including alcohols, phenols, amines, thiols, and carbanions, making it a versatile building block in multi-step organic syntheses.

References

An In-depth Technical Guide to the Stability and Storage of 1-(Benzyloxy)-4-(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(benzyloxy)-4-(bromomethyl)benzene (also known as 4-(benzyloxy)benzyl bromide), a key intermediate in pharmaceutical and organic synthesis. This document collates available information on its chemical stability, potential degradation pathways, and best practices for handling and storage to ensure its integrity for research and development applications.

Core Stability Profile

This compound is generally considered to possess high thermal and chemical stability, allowing for long-term storage at room temperature.[1] However, as a benzylic bromide, it is susceptible to certain degradation pathways, primarily hydrolysis, and to a lesser extent, oxidation and photodegradation. Proper storage is therefore crucial to maintain its purity and reactivity.

Quantitative Stability Data

| Parameter | Stability Profile & Recommendations | Incompatible Materials |

| General Stability | High thermal and chemical stability is reported for long-term storage at room temperature.[1] | Strong oxidizing agents, bases, alcohols, amines, and metals. |

| Hydrolytic Stability | Susceptible to hydrolysis to form 4-(benzyloxy)benzyl alcohol. The rate is dependent on pH, temperature, and the presence of nucleophiles. Benzyl bromides can undergo hydrolysis via both SN1 and SN2 mechanisms.[2] | Moisture, strong acids, and strong bases can catalyze hydrolysis. |

| Oxidative Stability | Can be oxidized, particularly at the benzylic position, to form 4-(benzyloxy)benzaldehyde and subsequently 4-(benzyloxy)benzoic acid.[3][4] | Strong oxidizing agents. |

| Thermal Stability | Generally stable at ambient temperatures. Elevated temperatures can promote decomposition, potentially through radical mechanisms. | Avoid high temperatures. |

| Photostability | While specific photostability data is unavailable, compounds with benzylic C-Br bonds can be susceptible to photolytic cleavage. | Protect from light. |

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on information from safety data sheets and chemical suppliers:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Some suppliers recommend refrigeration (2-8 °C). | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Keep container tightly closed. | To prevent ingress of moisture and air. |

| Light Exposure | Protect from light. | To prevent potential photodegradation. |

Potential Degradation Pathways

Understanding the potential degradation pathways is critical for developing stability-indicating analytical methods and for interpreting stability data. The primary degradation routes for this compound are hydrolysis and oxidation.

Hydrolysis

The benzylic bromide is susceptible to nucleophilic substitution by water, leading to the formation of 4-(benzyloxy)benzyl alcohol and hydrobromic acid. This reaction can proceed through either an SN1 or SN2 mechanism, depending on the conditions.

Caption: Hydrolysis of this compound.

Oxidation

The benzylic carbon is prone to oxidation, which can lead to the formation of 4-(benzyloxy)benzaldehyde and, upon further oxidation, 4-(benzyloxy)benzoic acid.

Caption: Oxidation of this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study coupled with the development of a stability-indicating analytical method is recommended.

Forced Degradation Study Protocol

Objective: To generate potential degradation products and evaluate the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Hydrogen peroxide (3%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Heat the mixture at 60 °C for 24 hours.

-

Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for analysis.

-

-

Alkaline Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Keep the mixture at room temperature for 8 hours.

-

Neutralize with 0.1 N HCl and dilute with mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the mixture at room temperature for 24 hours.

-

Dilute with mobile phase.

-

-

Thermal Degradation:

-

Place a solid sample of the compound in an oven at 80 °C for 48 hours.

-

Dissolve the stressed solid in acetonitrile and dilute with mobile phase.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of the compound (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[5]

-

Prepare solutions of the stressed samples for analysis.

-

-

Control Samples: Prepare unstressed control samples for each condition by diluting the stock solution with the appropriate solvent.

-

Analysis: Analyze all samples using a suitable stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector or a photodiode array (PDA) detector.

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

Initial Chromatographic Conditions (to be optimized):

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Method Development and Validation Workflow:

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

While this compound is a relatively stable compound, its benzylic bromide functionality makes it susceptible to degradation, primarily through hydrolysis and oxidation. Adherence to proper storage conditions, including protection from moisture, light, and incompatible substances, is essential to maintain its quality. For critical applications in research and drug development, it is imperative to perform forced degradation studies and utilize a validated stability-indicating analytical method to ensure the purity and integrity of this important synthetic intermediate. This guide provides the foundational knowledge and experimental framework for achieving these quality objectives.

References

- 1. chembk.com [chembk.com]

- 2. quora.com [quora.com]

- 3. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. database.ich.org [database.ich.org]

4-Benzyloxybenzyl bromide synthesis precursor

An In-depth Technical Guide to the Synthesis of 4-Benzyloxybenzyl Bromide

Introduction

4-Benzyloxybenzyl bromide is a valuable bifunctional organic compound widely utilized as a key intermediate and building block in medicinal chemistry and drug development. Its structure incorporates a stable benzyl ether protecting group and a reactive benzyl bromide moiety. This combination makes it an ideal precursor for introducing the 4-benzyloxybenzyl group into a target molecule, a common scaffold in various pharmaceutically active compounds, including potential anti-HIV agents and other therapeutics.[1][2] This technical guide provides a comprehensive overview of a primary, three-step synthetic pathway starting from commercially available 4-hydroxybenzaldehyde, complete with detailed experimental protocols, quantitative data, and process visualizations.

Primary Synthetic Pathway Overview

The most common and reliable synthesis of 4-benzyloxybenzyl bromide is achieved through a three-step sequence starting from 4-hydroxybenzaldehyde. This pathway is favored for its high yields and the use of standard, well-documented organic transformations.

The overall transformation is as follows:

-

Protection: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is protected as a benzyl ether via a Williamson ether synthesis.

-

Reduction: The aldehyde functional group of the resulting 4-benzyloxybenzaldehyde is selectively reduced to a primary alcohol.

-

Bromination: The benzylic alcohol is subsequently converted to the corresponding benzyl bromide.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Benzyloxybenzaldehyde

This step employs the Williamson ether synthesis, where the phenoxide ion of 4-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide to form a stable ether linkage.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5-3.0 eq), and a suitable solvent such as N,N-Dimethylformamide (DMF) or ethanol.[1][3]

-

Reagent Addition: Add benzyl bromide (1.0-1.1 eq) dropwise to the stirring suspension.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) for 3-14 hours.[1][3] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate will form.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove inorganic salts.[3] The crude product, 4-benzyloxybenzaldehyde, can be further purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.[1][3]

Quantitative Data for Step 1:

| Reagent/Parameter | Molar Mass ( g/mol ) | Equivalents | Typical Yield | Reference |

| 4-Hydroxybenzaldehyde | 122.12 | 1.0 | 74-87% | [3][4] |

| Benzyl Bromide | 171.04 | 1.0 - 1.1 | [1][3] | |

| Potassium Carbonate | 138.21 | 1.5 - 3.5 | [1][3] | |

| Reaction Time | - | - | 3 - 14 hours | [1][3] |

| Reaction Temperature | - | - | Reflux (Ethanol/DMF) | [1] |

Step 2: Synthesis of 4-Benzyloxybenzyl Alcohol

The aldehyde functional group of 4-benzyloxybenzaldehyde is selectively reduced to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

Experimental Protocol:

-

Reaction Setup: Dissolve 4-benzyloxybenzaldehyde (1.0 eq) in a suitable solvent, typically methanol or ethanol, in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise, controlling the rate of addition to manage the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of water or dilute hydrochloric acid to destroy excess NaBH₄.

-

Isolation and Purification: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 4-benzyloxybenzyl alcohol. Purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data for Step 2:

| Reagent/Parameter | Molar Mass ( g/mol ) | Equivalents | Typical Yield | Reference |

| 4-Benzyloxybenzaldehyde | 212.24 | 1.0 | >95% | [5] |

| Sodium Borohydride | 37.83 | 1.0 - 1.5 | [5] | |

| Reaction Time | - | - | 1 - 2 hours | [5] |

| Reaction Temperature | - | - | 0 °C to Room Temp. | [5] |

Step 3: Synthesis of 4-Benzyloxybenzyl Bromide

The final step involves the conversion of the primary alcohol of 4-benzyloxybenzyl alcohol to the target benzyl bromide. This can be accomplished using various brominating agents. A common and effective method is the Appel reaction (using CBr₄ and PPh₃) or reaction with phosphorus tribromide (PBr₃).

Experimental Protocol (using PBr₃):

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-benzyloxybenzyl alcohol (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or diethyl ether.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus tribromide (PBr₃, 0.4-0.5 eq) dropwise via syringe.

-

Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction's completion by TLC.

-

Work-up: Carefully pour the reaction mixture over ice water. Transfer the mixture to a separatory funnel and separate the layers.

-

Isolation and Purification: Extract the aqueous layer with additional solvent (DCM). Combine the organic layers, wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 4-benzyloxybenzyl bromide. The product can be purified by column chromatography on silica gel.

Quantitative Data for Step 3:

| Reagent/Parameter | Molar Mass ( g/mol ) | Equivalents | Typical Yield | Reference |

| 4-Benzyloxybenzyl Alcohol | 214.26 | 1.0 | 80-95% | [6] |

| Phosphorus Tribromide | 270.69 | 0.4 - 0.5 | [6] | |

| Reaction Time | - | - | 2 - 5 hours | [6] |

| Reaction Temperature | - | - | 0 °C to Room Temp. | [6] |

Visualized Experimental Workflow

The following diagram illustrates a typical laboratory workflow for the Williamson ether synthesis described in Step 1.

References

- 1. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. netascientific.com [netascientific.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. benchchem.com [benchchem.com]

- 5. reddit.com [reddit.com]

- 6. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

An In-depth Technical Guide to 1-(Benzyloxy)-4-(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic data of 1-(benzyloxy)-4-(bromomethyl)benzene. This bifunctional aromatic compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. Its benzyl ether and reactive bromomethyl functionalities allow for a diverse range of chemical modifications. This document details a robust synthetic protocol and presents a thorough analysis of its expected spectroscopic characteristics.

Chemical Properties and Identification

This compound is a solid organic compound with the molecular formula C₁₄H₁₃BrO.[1] It is characterized by a benzene ring substituted with a benzyloxy group and a bromomethyl group at the para position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃BrO | [1] |

| Molecular Weight | 277.16 g/mol | [1] |

| Appearance | Predicted to be a solid | [1] |

| CAS Number | 5544-60-5 | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the free-radical bromination of the benzylic methyl group of 4-(benzyloxy)toluene. The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN), is a common and effective method.[2]

Experimental Protocol: Benzylic Bromination of 4-(Benzyloxy)toluene

Materials:

-

4-(Benzyloxy)toluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or acetonitrile

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Reaction flask, reflux condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(benzyloxy)toluene (1 equivalent) in the chosen solvent (e.g., CCl₄).

-

Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Extraction: Wash the filtrate with water and a saturated sodium bicarbonate solution to remove any residual acidic impurities. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Concentrate the organic phase under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the ether linkage, and the benzylic protons of the bromomethyl group. The chemical shift of benzylic bromomethyl protons is typically observed in the range of δ 4.5 ppm.[3]

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 - 7.30 | m | 5H | Phenyl-H (of benzyloxy group) |

| ~7.30 | d | 2H | Ar-H (ortho to -CH₂Br) |

| ~6.95 | d | 2H | Ar-H (ortho to -OCH₂Ph) |

| ~5.05 | s | 2H | -OCH₂Ph |

| ~4.50 | s | 2H | -CH₂Br |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | Ar-C (para to -CH₂Br) |

| ~137.0 | Ar-C (ipso, of benzyloxy group) |

| ~131.0 | Ar-C (ipso, of bromomethyl group) |

| ~130.0 | Ar-CH (ortho to -CH₂Br) |

| ~128.5 | Phenyl-CH (of benzyloxy group) |

| ~128.0 | Phenyl-CH (of benzyloxy group) |

| ~127.5 | Phenyl-CH (of benzyloxy group) |

| ~115.0 | Ar-CH (ortho to -OCH₂Ph) |

| ~70.0 | -OCH₂Ph |

| ~33.0 | -CH₂Br |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.

Table 4: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| 1600-1450 | Strong | Aromatic C=C Bending |

| 1250-1200 | Strong | Aryl-O-C Asymmetric Stretch |

| 1050-1000 | Strong | Aryl-O-C Symmetric Stretch |

| 700-600 | Strong | C-Br Stretch |

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Ion |

| 276/278 | [M]⁺ (Molecular ion with Br isotopes) |

| 197 | [M - Br]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Applications in Drug Development and Organic Synthesis

This compound is a versatile building block in organic synthesis. The bromomethyl group serves as a reactive site for nucleophilic substitution, allowing for the introduction of the benzyloxybenzyl moiety into various molecules.[2] The benzyloxy group can also function as a protecting group for a phenol, which can be deprotected under specific conditions. These properties make it a useful intermediate in the synthesis of complex organic molecules with potential biological activity.

Biological Activity and Signaling Pathways

There is currently no readily available information in the public domain regarding the specific biological activity or associated signaling pathways of this compound. Further research is required to elucidate its potential pharmacological effects.

Conclusion

This technical guide has summarized the key chemical and spectroscopic properties of this compound and provided a detailed protocol for its synthesis. While experimental spectroscopic data is limited, the predicted data presented here, based on established principles and analogous compounds, offers a valuable reference for researchers. The versatile nature of this compound makes it a significant tool for synthetic chemists, particularly those in the field of drug discovery and development.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(Benzyloxy)-4-(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for 1-(benzyloxy)-4-(bromomethyl)benzene in a standard deuterated solvent such as CDCl₃ is summarized in the table below. The predictions are derived from the analysis of substituent effects on the chemical shifts of aromatic and benzylic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H-c, H-c' | 7.45 - 7.30 | Multiplet | 5H | - |

| H-b, H-b' | 7.35 | Doublet | 2H | ~8.8 |

| H-a, H-a' | 6.95 | Doublet | 2H | ~8.8 |

| H-e | 5.08 | Singlet | 2H | - |

| H-d | 4.51 | Singlet | 2H | - |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Structural Assignment and Proton Labeling

The structure of this compound with the assigned protons is shown below. This visualization aids in correlating the predicted ¹H NMR signals to their respective positions on the molecule.

Figure 1. Molecular structure of this compound with proton assignments.

Interpretation of the Predicted Spectrum

-

Aromatic Protons (H-c, H-c', H-b, H-b', H-a, H-a'): The five protons of the unsubstituted benzyl ring (H-c, H-c') are expected to appear as a complex multiplet between 7.45 and 7.30 ppm. The para-substituted aromatic ring gives rise to two distinct doublets. The doublet at approximately 7.35 ppm is assigned to the protons ortho to the bromomethyl group (H-b, H-b'), while the doublet at around 6.95 ppm corresponds to the protons ortho to the benzyloxy group (H-a, H-a'). The upfield shift of H-a and H-a' is due to the electron-donating effect of the oxygen atom. The expected coupling constant for these ortho-coupled protons is approximately 8.8 Hz.

-

Benzylic Methylene Protons (H-e): The two protons of the methylene group in the benzyloxy moiety (H-e) are predicted to appear as a sharp singlet at approximately 5.08 ppm.

-

Bromomethyl Protons (H-d): The methylene protons of the bromomethyl group (H-d) are expected to resonate as a singlet around 4.51 ppm. The downfield shift is attributed to the deshielding effect of the adjacent bromine atom.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

-

The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.

-

Tune and shim the instrument's magnetic field to achieve optimal homogeneity.

-

Standard acquisition parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (or more for dilute samples)

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants for all relevant signals.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum of this compound follows a logical progression to ensure accurate structural confirmation.

Figure 2. Workflow for the acquisition and analysis of the ¹H NMR spectrum.

This comprehensive guide provides the necessary data and protocols for the confident identification and characterization of this compound using ¹H NMR spectroscopy. The predicted data serves as a reliable reference for researchers in the absence of a publicly available experimental spectrum.

1-(Benzyloxy)-4-(bromomethyl)benzene material safety data sheet (MSDS)

An In-depth Technical Guide to 1-(Benzyloxy)-4-(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound this compound, including its physicochemical properties, safety information, and applications in organic synthesis. This document is intended to serve as a key resource for professionals in research and drug development.

Chemical and Physical Properties

This compound, also known as 4-benzyloxybenzyl bromide, is a versatile bifunctional reagent. Its structure features a reactive benzylic bromide useful for nucleophilic substitution and a benzyl ether that can act as a protecting group.

| Property | Value | Reference(s) |

| CAS Number | 5544-60-5 | [1] |

| Molecular Formula | C₁₄H₁₃BrO | [1] |

| Molecular Weight | 277.16 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 83-85 °C | [2] |

| Boiling Point | 366.0 ± 22.0 °C (Predicted) | [2] |

| Flash Point | 143 °C | [2] |

| Solubility | Soluble in dichloromethane; practically insoluble in water. | [2] |

| Storage Conditions | Store in an inert atmosphere, in a freezer at temperatures under -20°C. | [2] |

Material Safety Data

Comprehensive safety data is crucial for the handling of this compound. This compound is classified as hazardous, and appropriate safety precautions must be observed.

GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

Safety and Handling

| Parameter | Information |

| Signal Word | Danger |

| Precautionary Statements | P260, P264, P270, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P362+P364, P363, P403+P233, P405, P501 |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[3] Work in a well-ventilated chemical fume hood.[3] Ensure an eyewash station and safety shower are readily accessible.[3] |

First Aid Measures

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[4] If not breathing, give artificial respiration.[4] Get immediate medical advice/attention.[4] | [4] |

| Skin Contact | Take off immediately all contaminated clothing.[4] Wash with plenty of soap and water.[4] Get immediate medical advice/attention.[4] | [4] |

| Eye Contact | Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do.[4] Continue rinsing.[4] Get immediate medical advice/attention.[4] | [4] |

| Ingestion | Rinse mouth.[4] Do NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Get immediate medical advice/attention.[4] | [4] |

Fire Fighting and Accidental Release Measures

| Scenario | Procedure | Reference(s) |

| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as suitable extinguishing media.[5] Wear self-contained breathing apparatus for firefighting if necessary.[5] Thermal decomposition generates carbon oxides and hydrogen bromide.[4] | [4][5] |

| Accidental Release | Evacuate unnecessary personnel and ensure adequate ventilation.[4] Do not breathe dust, mist, or spray.[4] Absorb the spill with inert material (e.g., sand, vermiculite) and collect it into a sealed container for disposal.[3] Clean the spill area with a suitable solvent, followed by soap and water.[3] | [3][4] |

Experimental Protocols

This compound is a valuable reagent in organic synthesis, primarily used as an alkylating agent to introduce the 4-(benzyloxy)benzyl group.

General Protocol for O-Alkylation of Phenols (Williamson Ether Synthesis)

This protocol describes the alkylation of a phenolic hydroxyl group using this compound.

Materials:

-

Phenol derivative

-

This compound

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the phenol (1.0 equivalent) in acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 equivalents).

-

Add this compound (1.1-1.5 equivalents) to the suspension.

-

Stir the reaction mixture at room temperature or heat to 50-70 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.[6]

General Protocol for N-Alkylation of Amines

This protocol outlines the alkylation of a primary or secondary amine.

Materials:

-

Amine

-

This compound

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile (ACN) or another suitable solvent

Procedure:

-

To a solution of the amine (1.0 equivalent) in the chosen solvent, add the base (e.g., K₂CO₃, 2-3 equivalents).

-

Add this compound (1.1-1.5 equivalents).

-

Stir the reaction mixture at room temperature or with heating as required.

-

Monitor the reaction by TLC.

-

Upon completion, perform an appropriate aqueous work-up, such as quenching with water and extracting with an organic solvent.

-

Dry the organic phase, concentrate, and purify the product as needed.[7]

Biological and Toxicological Information

While specific studies on the biological signaling pathways of this compound are limited, research on related compounds provides valuable insights.

Potential Biological Activity

The "benzyloxybenzyl" moiety is a pharmacophore of interest in drug discovery. For instance, N-(4-(benzyloxy)benzyl)-4-aminoquinolines have demonstrated antimycobacterial activity.[8] Additionally, compounds containing a benzyloxyphenyl group have been shown to modulate the slow inactivation of sodium channels, suggesting a potential role in neuroscience research.[9]

Toxicological Profile of Related Compounds

Benzyl halides, as a class, are known for their reactivity and potential toxicity. Benzyl bromide is a strong lachrymator and irritant to the eyes, skin, and respiratory system.[7] Studies on benzyl chloride and benzyl bromide have indicated genotoxic potential, including the induction of DNA damage, mutagenicity in bacteria, and sister chromatid exchanges in mammalian cells.[5] This reactivity is attributed to their ability to act as alkylating agents.

Visualizations

Synthetic Utility Workflow

The following diagram illustrates the general workflow for utilizing this compound as an alkylating agent in the synthesis of more complex molecules.

General Toxicity Pathway for Benzyl Halides

This diagram illustrates a generalized pathway for the potential toxicity of benzyl halides, based on their reactivity as alkylating agents.

References

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 4. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unique cellular effect of the herbicide bromoxynil revealed by electrophysiological studies using characean cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzyl Bromide [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. westliberty.edu [westliberty.edu]

- 9. ICSC 1225 - BENZYL BROMIDE [inchem.org]

The Cornerstone of Complex Synthesis: A Technical Guide to 1-(Benzyloxy)-4-(bromomethyl)benzene

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Synthetic Utility of 1-(Benzyloxy)-4-(bromomethyl)benzene.

This in-depth guide explores the pivotal role of this compound, a versatile bifunctional reagent, in modern organic synthesis. With its unique combination of a protected hydroxyl group and a reactive benzylic bromide, this compound serves as a cornerstone for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document provides a detailed overview of its synthesis, key reactions, and applications, supported by experimental protocols, quantitative data, and visual diagrams to facilitate its effective utilization.

Physicochemical Properties

This compound, also known as 4-(benzyloxy)benzyl bromide, is a white to off-white solid. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₁₄H₁₃BrO |

| Molecular Weight | 277.16 g/mol |

| CAS Number | 5544-60-5 |

| Melting Point | 65-67 °C |

| Appearance | White to off-white crystalline solid |

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process starting from 4-hydroxybenzaldehyde. The first step is the protection of the phenolic hydroxyl group via a Williamson ether synthesis, followed by the reduction of the aldehyde and subsequent bromination of the resulting benzylic alcohol.

A typical synthetic workflow is depicted below:

Experimental Protocol: Synthesis of 4-(Benzyloxy)benzyl alcohol

To a solution of 4-(benzyloxy)benzaldehyde (1 equivalent) in methanol at 0 °C, sodium borohydride (1.5 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature for 2 hours. After completion, the reaction is quenched with water and the methanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 4-(benzyloxy)benzyl alcohol.

Experimental Protocol: Synthesis of this compound

To a solution of 4-(benzyloxy)benzyl alcohol (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, phosphorus tribromide (0.5 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour. Upon completion, the reaction is carefully quenched with saturated aqueous sodium bicarbonate solution. The product is extracted with diethyl ether, and the combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound.

Core Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from two key features: the reactive bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions, and the benzyloxy group, which serves as a robust protecting group for the phenolic hydroxyl.

Williamson Ether Synthesis

A primary application of this reagent is in the Williamson ether synthesis to introduce the 4-(benzyloxy)benzyl moiety onto various nucleophiles, such as phenols and alcohols. This reaction is fundamental in the construction of more complex molecules.

Experimental Protocol: Williamson Ether Synthesis with Phenol

A mixture of phenol (1 equivalent), this compound (1.1 equivalents), and potassium carbonate (2 equivalents) in acetone is stirred at reflux for 12 hours. After cooling to room temperature, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to give the corresponding ether.

| Nucleophile | Product | Yield (%) |

| Phenol | 1-(Benzyloxy)-4-(phenoxymethylene)benzene | ~85-95 |

| 4-Methoxyphenol | 1-(Benzyloxy)-4-((4-methoxyphenoxy)methyl)benzene | ~80-90 |

Synthesis of Bioactive Molecules

This compound is a key building block in the synthesis of various biologically active compounds, including analogues of resveratrol and combretastatin A-4, which are known for their anticancer properties.

Resveratrol Analogues: The synthesis of resveratrol derivatives often involves the coupling of two aromatic rings. This compound can be converted into a phosphonium salt and subsequently used in a Wittig reaction with an appropriate benzaldehyde to construct the stilbene core.

Combretastatin A-4 Analogues: Similarly, in the synthesis of combretastatin A-4 analogues, the Wittig reaction is a common strategy. This compound can be transformed into the corresponding ylide and reacted with 3,4,5-trimethoxybenzaldehyde to form the cis-stilbene backbone, a crucial feature for the biological activity of combretastatins.

The general workflow for the synthesis of these stilbene-based bioactive molecules is illustrated below:

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Spectroscopy | Key Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.44-7.28 (m, 9H, Ar-H), 5.08 (s, 2H, -OCH₂-), 4.51 (s, 2H, -CH₂Br) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.5, 137.0, 136.9, 130.0, 128.6, 128.1, 127.5, 115.1, 70.1, 33.5 |

| IR (KBr, cm⁻¹) | 3033, 2865, 1610, 1512, 1245, 1217, 1024, 821, 696 |

| Mass Spectrometry (EI) | m/z 276/278 [M]⁺ |

Conclusion

This compound stands out as a highly valuable and versatile reagent in organic synthesis. Its ability to act as both a protecting group and a reactive electrophile makes it an indispensable tool for the synthesis of a wide range of complex organic molecules, from novel materials to potent drug candidates. The detailed protocols and data presented in this guide are intended to empower researchers to fully leverage the synthetic potential of this important building block.

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(Benzyloxy)-4-(bromomethyl)benzene from p-Toluic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the multi-step synthesis of 1-(benzyloxy)-4-(bromomethyl)benzene, a valuable intermediate in pharmaceutical and organic synthesis, starting from commercially available p-toluic acid. The protocols outlined below are based on established chemical transformations and are intended to guide researchers in the successful execution of this synthetic sequence.

Synthetic Pathway Overview

The synthesis of this compound from p-toluic acid is a three-step process. The first step involves the reduction of the carboxylic acid functionality of p-toluic acid to a primary alcohol. The resulting alcohol is then protected as a benzyl ether. The final step is the selective radical bromination of the benzylic methyl group to yield the target compound.

Logical Relationship of the Synthetic Workflow

Caption: Synthetic route from p-toluic acid to this compound.

Data Presentation

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Reduction | p-Toluic Acid | Lithium aluminum hydride (LiAlH₄), Ether | (4-Methylphenyl)methanol | ~80% |

| 2 | Williamson Ether Synthesis | (4-Methylphenyl)methanol | Sodium hydride (NaH), Benzyl bromide (BnBr) | 1-(Benzyloxy)-4-methylbenzene | High |

| 3 | Radical Bromination | 1-(Benzyloxy)-4-methylbenzene | N-Bromosuccinimide (NBS), AIBN | This compound | High |

Experimental Protocols

Step 1: Reduction of p-Toluic Acid to (4-Methylphenyl)methanol

This procedure details the reduction of the carboxylic acid group of p-toluic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄).

Materials:

-

p-Toluic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

5M Sodium hydroxide (NaOH) solution

-

Potassium carbonate (K₂CO₃)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Dissolve p-toluic acid (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, reflux the mixture for 2 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 5M NaOH solution.

-

Stir the mixture vigorously for 30 minutes.

-

Add anhydrous K₂CO₃ to the mixture and stir for another 15 minutes to ensure all solids are free-flowing.

-

Filter the solid precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and the ether washings, and evaporate the solvent under reduced pressure to yield (4-methylphenyl)methanol as a crude product, which can be purified by distillation or recrystallization if necessary.

Step 2: Synthesis of 1-(Benzyloxy)-4-methylbenzene via Williamson Ether Synthesis

This protocol describes the formation of a benzyl ether from (4-methylphenyl)methanol and benzyl bromide.

Materials:

-

(4-Methylphenyl)methanol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

To a solution of (4-methylphenyl)methanol (1.0 equivalent) in anhydrous THF in a round-bottom flask, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure. The crude product, 1-(benzyloxy)-4-methylbenzene, can be purified by column chromatography on silica gel.

Step 3: Benzylic Bromination of 1-(Benzyloxy)-4-methylbenzene

This final step involves the selective bromination of the methyl group on the aromatic ring using N-bromosuccinimide (NBS).

Materials:

-

1-(Benzyloxy)-4-methylbenzene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl peroxide

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent like acetonitrile or cyclohexane.

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Light source (e.g., a sunlamp, if using photochemical initiation)

Procedure:

-

In a round-bottom flask, dissolve 1-(benzyloxy)-4-methylbenzene (1.0 equivalent) in CCl₄.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide (0.02 equivalents).

-

Heat the mixture to reflux and irradiate with a light source to initiate the radical reaction. Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Safety Precautions:

-

Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. Handle it with extreme care in a dry environment and under an inert atmosphere.

-

Sodium hydride is also highly reactive and flammable. The mineral oil dispersion should be washed with a dry solvent like hexanes before use if a precise measurement is required.

-

Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

-

N-Bromosuccinimide is a corrosive solid. Avoid contact with skin and eyes.

-

Carbon tetrachloride is a toxic and environmentally hazardous solvent. It is recommended to use a less hazardous alternative if possible.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these experiments.

Application Notes and Protocols for N-alkylation using 1-(Benzyloxy)-4-(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-4-(bromomethyl)benzene, also known as 4-(benzyloxy)benzyl bromide, is a valuable alkylating agent in organic synthesis. It is primarily used to introduce the 4-(benzyloxy)benzyl group onto a nitrogen atom, typically in amines. This functional group serves as a protecting group for primary or secondary amines. The key advantage of this reagent is that the benzyl ether can be subsequently cleaved under reductive conditions (e.g., catalytic hydrogenolysis) to unmask a phenol, providing access to N-(4-hydroxybenzyl) substituted amines. These motifs are significant in medicinal chemistry and drug development. This document provides detailed protocols and application notes for its use in N-alkylation reactions.

Reaction Principle

The reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic benzylic carbon of this compound. The bromide ion is displaced as the leaving group. A base is required to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the hydrogen bromide (HBr) generated during the reaction.

Caption: General N-alkylation reaction scheme.

Experimental Protocols

Two common protocols are provided below, varying in solvent and base selection. The choice of protocol depends on the substrate's solubility and stability.

Protocol 1: N-Alkylation in an Aprotic Solvent (DMF)

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

-

Amine substrate

-

This compound

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

Setup: In a round-bottom flask under an inert atmosphere, dissolve the amine substrate (1.0 mmol) in anhydrous DMF (5-10 mL).

-

Base Addition: Add triethylamine or DIPEA (1.2-1.5 mmol, 1.2-1.5 equivalents) to the solution.

-

Alkylating Agent Addition: Add a solution of this compound (1.1 mmol, 1.1 equivalents) in a small amount of DMF dropwise at room temperature (20-25°C).

-

Reaction: Stir the reaction mixture at room temperature for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive amines, the temperature may be increased to 50-70°C.

-

Workup:

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 15 mL), followed by brine (1 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: N-Alkylation in an Aqueous Medium

This method is an environmentally friendlier alternative, particularly for water-soluble amines.

Materials:

-

Amine substrate

-

This compound

-

Sodium bicarbonate (NaHCO₃)

-

Sodium dodecyl sulfate (SDS) (optional, as a phase-transfer catalyst)

-

Water

-

Ethyl acetate or Dichloromethane

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Setup: In a round-bottom flask, suspend the amine (2.0 mmol), sodium bicarbonate (4.0-4.8 mmol, 2.0-2.4 equivalents), and a catalytic amount of SDS in water (10 mL).

-

Alkylating Agent Addition: Add this compound (2.2 mmol, 1.1 equivalents) to the suspension.

-

Reaction: Heat the mixture to 80°C and stir vigorously for 6-10 hours. Monitor the reaction by TLC.[1]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Extract the mixture with ethyl acetate or dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification: Filter and concentrate the solvent under reduced pressure. Purify the residue by flash column chromatography.

Application Notes

-

Reactivity and Steric Hindrance: The presence of the ortho-benzyloxy group in similar reagents can introduce steric hindrance, potentially slowing the reaction rate compared to unsubstituted benzyl bromide.[2] Therefore, longer reaction times or elevated temperatures may be necessary.

-

Choice of Base: Strong, non-nucleophilic bases like DIPEA are often preferred to minimize side reactions. For simpler reactions, inorganic bases like K₂CO₃ or NaHCO₃ can be effective, especially in polar aprotic solvents like acetone or DMF.[1][3]

-

Over-alkylation: Primary amines can undergo dialkylation to form a tertiary amine. To favor mono-alkylation, use the amine hydrobromide salt and add the base slowly, which keeps the more nucleophilic secondary amine product in its protonated, unreactive state.[4][5]

-

Deprotection: The primary utility of the 4-(benzyloxy)benzyl group is its role as a protected N-(4-hydroxybenzyl) group. The benzyl ether is readily cleaved by catalytic hydrogenolysis (H₂ gas with a Palladium catalyst, such as Pd/C) to yield the corresponding phenol.[6] This deprotection occurs under neutral conditions, which preserves many other functional groups. Alternatively, oxidizing agents like DDQ can be used to cleave p-methoxybenzyl (PMB) ethers, a related group, suggesting a potential alternative deprotection strategy.[7][8]

Caption: Experimental workflow from N-alkylation to deprotection.

Quantitative Data

The following table summarizes representative yields for N-alkylation reactions using various benzyl halides under different conditions. While this data does not use this compound specifically, it provides an expected range of efficacy for similar SN2 reactions with benzylic bromides.

| Amine Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine | n-Butylbromide | Triethylamine | DMF | 20-25 | 9 | 76 | [4] |

| 4-Bromoaniline | Benzyl Bromide | NaHCO₃ | Water/SDS | 80 | 1 | 96 | [1] |

| Aniline | 4-Nitrobenzyl Bromide | NaHCO₃ | Water/SDS | 80 | 1 | 98 | [1] |

| 4-Cyanophenol | Benzyl Bromide | K₂CO₃ | Acetone | Reflux | N/A | 92-99 | [3] (O-Alkylation) |

Note: The reaction of 4-cyanophenol is an O-alkylation but is included to show the high efficiency of benzyl bromides with phenoxide nucleophiles under similar basic conditions.

Deprotection Pathway Visualization

The key application of this reagent is the subsequent deprotection to reveal a phenolic hydroxyl group.

Caption: Catalytic hydrogenolysis for deprotection.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. lookchem.com [lookchem.com]

Application Notes and Protocols: 1-(Benzyloxy)-4-(bromomethyl)benzene as a Protecting Group for Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction